molecular formula C9H11NO2 B1313823 Ethyl 5-methylpicolinate CAS No. 55876-82-9

Ethyl 5-methylpicolinate

Cat. No.: B1313823
CAS No.: 55876-82-9
M. Wt: 165.19 g/mol
InChI Key: QURWMBHAPRCRJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylpicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpicolinic acid, while reduction can produce 5-methylpicolinyl alcohol .

Scientific Research Applications

Ethyl 5-methylpicolinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

Ethyl 5-methylpicolinate (EMP), a derivative of picolinic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.

Overview

This compound is characterized by the presence of both an ethyl ester group and a methyl group on the pyridine ring, which contributes to its unique chemical reactivity and biological properties. It is synthesized through various methods, often involving the reaction of picolinic acid derivatives with alcohols under acidic conditions.

The biological activity of EMP is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate:

  • Voltage-gated ion channels
  • Gamma-aminobutyric acid (GABA)-mediated neurotransmission
  • Glutamate-mediated excitatory neurotransmission

These interactions suggest that EMP may influence neuronal activity and cellular metabolism, potentially leading to neuroprotective effects or modulation of inflammatory responses.

Pharmacokinetics

Research indicates that EMP exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property enhances its potential as a neuroactive compound. The pharmacokinetic profile suggests that EMP could achieve effective concentrations in central nervous system (CNS) tissues following oral administration.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of EMP against various pathogens. It has been particularly noted for its effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The mechanism may involve interference with bacterial fatty acid biosynthesis pathways, specifically inhibiting enzymes critical for bacterial survival.

Anti-inflammatory Effects

EMP's structural similarity to other anti-inflammatory agents suggests it may possess similar properties. Research has indicated that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that EMP exhibited significant inhibitory effects on the growth of antibiotic-resistant bacteria, suggesting its potential as a lead compound in developing new antibacterial agents.
  • Neuroprotective Effects : In vitro studies have shown that EMP can enhance GABAergic transmission, which may contribute to its neuroprotective effects in models of neurodegeneration.
  • Enzyme Inhibition : Research indicates that EMP can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
Ethyl PicolinateLacks methyl group at 5-positionDifferent pharmacological profile
Methyl PicolinateContains a methyl ester groupVaries in reactivity and applications
5-Methylpicolinic AcidCarboxylic acid formDistinct chemical behavior and uses
Ethyl 6-Bromo-5-MethylpicolinateBrominated variantNotable enzyme inhibition properties

This table illustrates the uniqueness of EMP relative to structurally similar compounds, emphasizing its specific biological activities.

Properties

IUPAC Name

ethyl 5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWMBHAPRCRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482097
Record name Ethyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55876-82-9
Record name Ethyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methylpyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

200 ml of ethanol and 100 ml (1.88 mol) of concentrated sulfuric acid were added to 55.5 g of 5-methylpyridine-2-carbonitrile to form a homogeneous solution, followed by heating under reflux for 2 days. The reaction liquid was gradually poured into a saturated aqueous solution of sodium hydrogencarbonate under cooling with ice to neutralize the sulfuric acid, followed by extraction with dichloromethane. The organic layer was washed with a saturated aqueous solution of common salt and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated in a reduced pressure to give 78.1 g of a brown oil of the title compound as the crude product.
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100 mL
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55.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

6.1 g of triethylamine are added at 0° C. to 13 g of ethyl 2,3-di-bromopropionate in 50 ml of dioxane. The mixture is stirred for 2 hours at room temperature and then a solution of 5.6 g of 1-dimethylamino-1-aza-3-methyl-1,3-butadiene and 6.1 g of triethylamine in 50 ml of dioxane is added dropwise. The reaction mixture is kept for 30 hours at 70° C. and then cooled and concentrated by evaporation. The residue is partitioned between water and ether and the organic phase is washed with brine, dried and concentrated by evaporation. The residue is distilled under reduced pressure, affording 3.2 g of the title compound as an oil with a boiling point of 69°-74° C. (at 0.08 mbar).
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6.1 g
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1-dimethylamino-1-aza-3-methyl-1,3-butadiene
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5.6 g
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6.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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